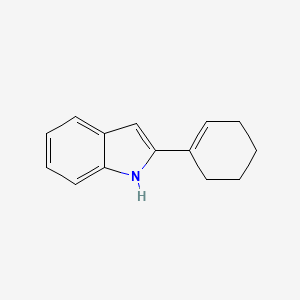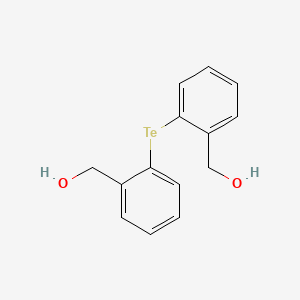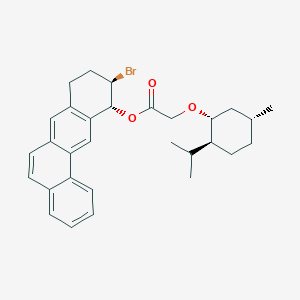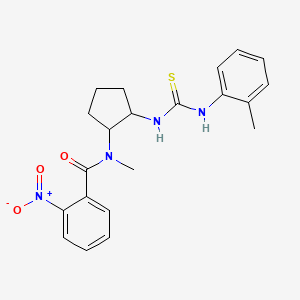
N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzamide core, a cyclopentyl ring, and a thioxomethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-nitrobenzoyl chloride with N-methylcyclopentylamine to form an amide intermediate. This intermediate is then reacted with 2-methylphenyl isothiocyanate under controlled conditions to introduce the thioxomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-Methyl-N-(2-((phenylamino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide
- **N-Methyl-N-(2-((2-chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide
- **N-Methyl-N-(2-((2-methylphenyl)amino)thioxomethyl)amino)cyclohexyl)-2-nitrobenzamide
Uniqueness
N-Methyl-N-(2-((((2-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-2-nitrobenzamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
77051-81-1 |
|---|---|
Molekularformel |
C21H24N4O3S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-methyl-N-[2-[(2-methylphenyl)carbamothioylamino]cyclopentyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H24N4O3S/c1-14-8-3-5-10-16(14)22-21(29)23-17-11-7-13-19(17)24(2)20(26)15-9-4-6-12-18(15)25(27)28/h3-6,8-10,12,17,19H,7,11,13H2,1-2H3,(H2,22,23,29) |
InChI-Schlüssel |
HVCHKGBTVIVBRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=S)NC2CCCC2N(C)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
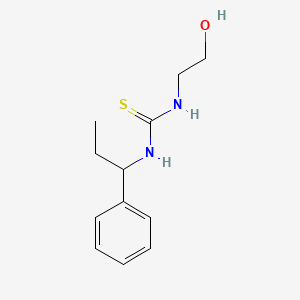
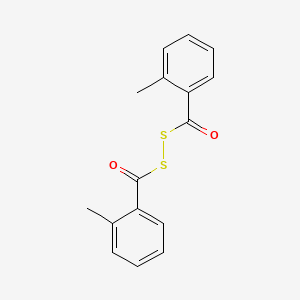
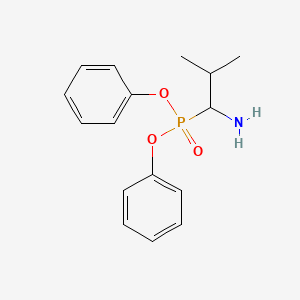

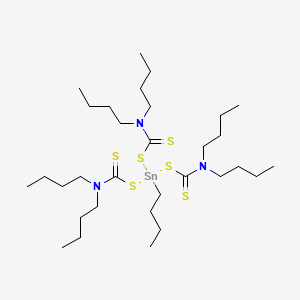
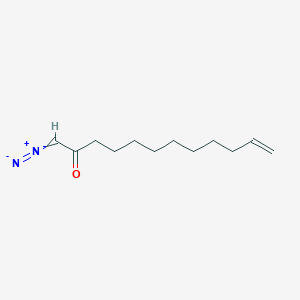
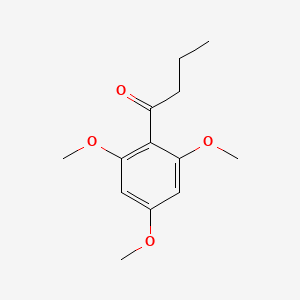
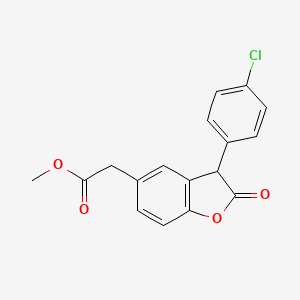
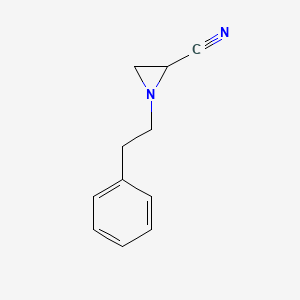
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
